molecular formula C24H34N4O2 B2896781 N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-(4-methoxyphenyl)acetamide CAS No. 946340-60-9

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-(4-methoxyphenyl)acetamide

Cat. No.: B2896781
CAS No.: 946340-60-9
M. Wt: 410.562
InChI Key: KBCLUACYRAKVOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(Dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-(4-methoxyphenyl)acetamide is a structurally complex acetamide derivative featuring:

  • N-substituted ethyl group: The nitrogen of the acetamide is bonded to an ethyl group with two substituents: 4-(Dimethylamino)phenyl: A tertiary amine group (N(CH₃)₂) at the para position, which may influence lipophilicity and binding affinity to neurotransmitter receptors . 4-Methylpiperazinyl: A piperazine ring substituted with a methyl group, a common motif in bioactive molecules targeting central nervous system (CNS) receptors .

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O2/c1-26(2)21-9-7-20(8-10-21)23(28-15-13-27(3)14-16-28)18-25-24(29)17-19-5-11-22(30-4)12-6-19/h5-12,23H,13-18H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBCLUACYRAKVOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)CC2=CC=C(C=C2)OC)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include dimethylamine, piperazine, and methoxybenzene derivatives. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-(4-methoxyphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Similarities and Key Differences

Table 1. Structural and Molecular Comparison of Target Compound and Analogues

Compound Name (CAS or Reference) Molecular Formula Molecular Weight Key Substituents Structural Differences vs. Target Compound Potential Activity Insights
Target Compound C₂₃H₃₁N₄O₃* 435.5* 4-MeO-phenyl, 4-(NMe₂)-phenyl, 4-Me-piperazinyl Reference Hypothesized CNS targeting
2-(4-Chlorophenoxy)-N-[2-(4-MeO-phenyl)-2-(4-Me-piperazinyl)ethyl]acetamide (898448-46-9) C₂₂H₂₈ClN₃O₃ 417.9 4-Cl-phenoxy, 4-MeO-phenyl, 4-Me-piperazinyl Chlorophenoxy replaces acetamide’s methoxyphenyl Anti-inflammatory or anti-exudative activity (analogy to )
N-(4-Aminophenyl)-N-Me-2-(4-Me-piperazinyl)acetamide (262368-30-9) C₁₄H₂₂N₄O 262.4 4-NH₂-phenyl, N-Me, 4-Me-piperazinyl Simpler N-substituent; lacks ethyl branching Possible dopaminergic modulation (piperazine-amine synergy)
N-(4-Fluorophenyl)-2-[4-(4-Me-phenyl)sulfonyl-piperazinyl]acetamide (701926-99-0) C₁₉H₂₁FN₂O₃S 376.5 4-F-phenyl, 4-tosyl-piperazinyl Sulfonyl-piperazine increases polarity Potential kinase inhibition (sulfonyl groups in kinase inhibitors)
2-(4-Ethoxyphenyl)-N-[4-(6-(4-Me-piperazinyl)pyridazin-3-yl)phenyl]acetamide (941983-30-8) C₂₅H₂₉N₅O₂ 431.5 4-EtO-phenyl, pyridazinyl, 4-Me-piperazinyl Pyridazine ring introduces planar heterocycle Anticancer or antiviral (pyridazine scaffolds in therapeutics)
N-Me-2-(4-Me-piperazinyl)-N-(4-NO₂-phenyl)acetamide (1139453-98-7) C₁₃H₁₇N₅O₃ 291.3 4-NO₂-phenyl, N-Me, 4-Me-piperazinyl Nitro group enhances electrophilicity Antibacterial (nitro groups in nitroimidazole antibiotics)

*Derived from structural analogy to and molecular formula calculation.

Functional Group Analysis

  • Piperazine Modifications: 4-Methylpiperazinyl (Target, ): Enhances metabolic stability compared to unsubstituted piperazine. Sulfonylpiperazinyl (): Introduces hydrogen-bonding capacity, altering receptor selectivity .
  • Aromatic Substituents: 4-Methoxy (Target): Electron-donating group improves solubility and may modulate serotonin receptor affinity . 4-Dimethylamino (Target): Tertiary amine could enhance interactions with dopaminergic receptors . 4-Chloro/Nitro (): Electron-withdrawing groups may increase reactivity or binding to enzymatic pockets .

Hypothesized Pharmacological Profiles

While direct activity data for the target compound are unavailable, insights can be drawn from analogues:

  • Anti-Exudative Potential: Compounds with acetamide backbones (e.g., ) show anti-inflammatory effects, suggesting the target may share this activity .
  • CNS Targeting: Piperazine derivatives often interact with dopamine (D2/D3) or serotonin (5-HT1A/2A) receptors. The dimethylamino group in the target compound may further enhance CNS penetration .

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-(4-methoxyphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H30N6O4C_{23}H_{30}N_{6}O_{4}, with a molecular weight of 454.5 g/mol. Its structure includes a dimethylamino group, a piperazine ring, and a methoxybenzamide moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC23H30N6O4
Molecular Weight454.5 g/mol
CAS Number900006-28-2

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various signaling pathways. Research indicates that compounds with similar structures often exhibit:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer progression, potentially leading to apoptosis in tumor cells .
  • Antimicrobial Activity : Preliminary studies suggest that it could have antimicrobial properties, possibly by disrupting bacterial cell wall synthesis or inhibiting metabolic pathways .

Anticancer Activity

A study focusing on structure-activity relationships (SAR) indicated that derivatives of similar compounds showed potent anticancer effects. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine was identified as an effective apoptosis inducer with an EC50 value of 2 nM in cell-based assays . This suggests that this compound may exhibit similar properties.

Case Studies

  • Cancer Xenograft Models : In preclinical trials using mouse xenograft models, compounds with similar structural features demonstrated significant tumor reduction, indicating potential therapeutic applications for this compound in oncology .
  • Antimicrobial Testing : Initial tests against various bacterial strains revealed promising results, suggesting that this compound may serve as a lead candidate for developing new antibiotics .

Q & A

Q. What are the established synthetic routes for N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-(4-methoxyphenyl)acetamide, and what reaction conditions optimize yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions:

Nucleophilic substitution to introduce the 4-methylpiperazine moiety.

Amide coupling between intermediates containing the dimethylaminophenyl and methoxyphenyl groups.

Purification via column chromatography or recrystallization using solvents like methanol or dichloromethane.
Key conditions:

  • Use of bases (e.g., triethylamine) to neutralize HCl byproducts during amide formation .
  • Temperature control (0–25°C) to minimize side reactions .
  • Characterization via NMR and HPLC to confirm purity (>95%) .

Q. How is the structural integrity of this compound validated, and what analytical techniques are critical for confirming its identity?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the dimethylamino group (δ ~2.8–3.1 ppm), methoxyphenyl (δ ~3.7 ppm), and piperazine protons (δ ~2.5–3.0 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ matching the theoretical mass (±0.001 Da) .
  • IR Spectroscopy : Identify carbonyl (C=O stretch, ~1650 cm⁻¹) and secondary amine (N-H bend, ~1550 cm⁻¹) groups .

Q. What preliminary biological assays are recommended to screen this compound for neuropharmacological activity?

Methodological Answer:

  • In vitro receptor binding assays : Test affinity for serotonin (5-HT1A/2A) and dopamine receptors (D2/D3), given structural similarities to piperazine-containing ligands .
  • Functional assays : Measure cAMP modulation or calcium flux in transfected HEK293 cells .
  • Dose-response curves : Use concentrations ranging from 1 nM to 10 µM to determine IC50/EC50 values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Methodological Answer:

  • Standardize assay conditions : Control variables like cell line (CHO vs. HEK293), buffer pH, and incubation time .
  • Validate purity : Use orthogonal methods (HPLC + LC-MS) to rule out impurities as a cause of variability .
  • Meta-analysis : Compare datasets using tools like Prism or R to identify outliers or assay-specific biases .

Q. What computational strategies are effective for predicting the binding mode of this compound to neurological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Model interactions between the piperazine moiety and conserved residues in serotonin receptors (e.g., Asp3.32 in 5-HT1A) .
  • Molecular Dynamics (MD) simulations (GROMACS) : Simulate ligand-receptor stability over 100 ns to assess binding free energy (MM-PBSA) .
  • QSAR modeling : Corrogate substituent effects (e.g., methoxy vs. ethoxy) on activity using descriptors like logP and polar surface area .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity for specific receptor subtypes?

Methodological Answer:

  • Analog synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with 4-fluorophenyl) and test activity .
  • Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors on the acetamide group) using software like MOE .
  • Selectivity profiling : Screen against off-target receptors (e.g., adrenergic α1, histamine H1) to minimize polypharmacology .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining reproducibility?

Methodological Answer:

  • Process optimization : Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .
  • Flow chemistry : Improve yield and reduce reaction time for steps like amide coupling .
  • Quality-by-Design (QbD) : Use DOE (Design of Experiments) to identify critical process parameters (CPPs) affecting purity .

Q. How should researchers handle discrepancies between computational predictions and experimental activity data?

Methodological Answer:

  • Re-evaluate force fields : Adjust parameters for piperazine ring flexibility in docking simulations .
  • Experimental validation : Perform alanine scanning mutagenesis to confirm predicted key receptor-ligand interactions .
  • Data reconciliation : Use Bayesian statistics to quantify uncertainty in computational models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.